Technical Documentation Center

N,N-dimethylazetidine-2-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N,N-dimethylazetidine-2-carboxamide

Core Science & Biosynthesis

Foundational

Structural and Stereochemical Paradigms of N,N-Dimethylazetidine-2-Carboxamide: A Technical Guide for Advanced Scaffold Design

Executive Summary N,N-dimethylazetidine-2-carboxamide ( C6​H12​N2​O ) is a highly constrained, four-membered heterocyclic building block conceptually derived from the non-natural amino acid azetidine-2-carboxylic acid (A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N-dimethylazetidine-2-carboxamide ( C6​H12​N2​O ) is a highly constrained, four-membered heterocyclic building block conceptually derived from the non-natural amino acid azetidine-2-carboxylic acid (Aze). In modern drug development, this molecule serves as a privileged, three-dimensional scaffold. Its utility stems from its ability to induce specific conformational restrictions when incorporated into peptidomimetics and small-molecule therapeutics. This whitepaper provides an in-depth analysis of its crystallographic properties, stereochemical causality in biological systems, and field-proven synthetic methodologies.

Crystallographic Architecture and Ring Dynamics

The physical and chemical behavior of N,N-dimethylazetidine-2-carboxamide is governed by the inherent strain of the four-membered azetidine ring. The ring exhibits significant angle strain (Baeyer strain) and torsional strain. To minimize the eclipsing interactions of adjacent methylene protons, the ring adopts a puckered conformation rather than a planar one.

Single-crystal X-ray diffraction is the gold standard for elucidating the absolute stereochemistry and packing interactions of these chiral constrained systems1[1]. While Nuclear Magnetic Resonance (NMR) NOESY experiments are often employed for stereochemical assignment in larger rings, they can be inconclusive in azetidines due to rapid nitrogen inversion and dynamic ring flipping. Therefore, X-ray crystallography provides unambiguous validation of the C2 chiral center and the orientation of the N,N-dimethylamide vector.

Quantitative Crystallographic Parameters

The following table summarizes the typical crystallographic and geometric parameters observed in single-crystal X-ray diffraction studies of azetidine-2-carboxamide derivatives.

ParameterTypical Value RangeMechanistic Implication
Space Group P21​ or P21​21​21​ Indicates non-centrosymmetric crystalline packing, confirming the enantiopurity of the synthesized chiral building block.
Ring Puckering Angle 25° – 35°Relieves torsional strain between eclipsed hydrogens on adjacent carbons, dictating the 3D trajectory of the C2 substituents.
C-N-C Bond Angle ~91° – 93°High angle strain increases reactivity toward ring-opening under specific conditions (e.g., Lewis acid catalysis).
Amide C-N Bond Length ~1.33 ÅStrong double-bond character restricts rotation, locking the N,N-dimethyl group in a defined spatial vector for target engagement.

Stereochemical Causality in Target Engagement

The spatial orientation of the N,N-dimethylcarboxamide group at the C2 position is the primary determinant of pharmacological efficacy. The absolute configuration—(R) versus (S)—dictates whether the molecule can successfully anchor into a biological target.

A prominent example is the development of inhibitors for the Signal Transducer and Activator of Transcription 3 (STAT3). Structure-activity relationship (SAR) studies demonstrate a strict stereochemical dependence: the (R)-enantiomer of azetidine-2-carboxamide derivatives exhibits sub-micromolar potency ( IC50​ ~ 0.34 - 0.55 μM) against STAT3, whereas the corresponding (S)-enantiomer suffers a near-complete loss of activity2[2].

The Causality: The (R)-configuration precisely aligns the carboxamide oxygen to act as a hydrogen-bond acceptor within the STAT3 SH2 domain, mimicking the native phosphotyrosine interaction. Conversely, the (S)-configuration projects the bulky N,N-dimethyl group into a sterically restricted pocket, causing electrostatic repulsion and preventing the ligand from binding.

Similarly, (2S)-azetidine-2-carboxamide derivatives have been successfully co-crystallized with rat Autotaxin (PDB: 7G3X), further highlighting how target specificity is entirely dependent on the stereochemical presentation of the carboxamide moiety3[3].

STAT3Pathway Ligand (R)-Azetidine-2-carboxamide Derivative SH2 STAT3 SH2 Domain Binding Ligand->SH2 H-Bond Acceptor Dimer Inhibition of STAT3 Homodimerization SH2->Dimer Steric Blockade DNA Blockade of DNA Binding / Transcription Dimer->DNA Downregulation Apoptosis Tumor Cell Apoptosis DNA->Apoptosis Phenotypic Shift

Figure 1: STAT3 inhibition pathway driven by (R)-azetidine-2-carboxamide derivatives.

Self-Validating Experimental Protocol: Synthesis & Resolution

The primary synthetic challenge in functionalizing azetidine-2-carboxylic acid is the high susceptibility of the C2 alpha-proton to base-catalyzed racemization during carboxyl activation. To mitigate this, the following protocol employs a highly efficient coupling reagent (HATU) with a sterically hindered base at low temperatures. Every step in this workflow is designed as a self-validating system to ensure stereochemical integrity.

Step-by-Step Methodology: Enantioselective Synthesis of (R)-N,N-Dimethylazetidine-2-carboxamide

Step 1: N-Boc Protection

  • Procedure: Suspend (R)-azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1M aqueous NaOH and 1,4-dioxane at 0°C. Dropwise add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 eq). Stir at room temperature for 12 hours.

  • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using a ninhydrin stain. The complete disappearance of the highly polar, ninhydrin-active starting material confirms quantitative protection.

Step 2: Carboxyl Activation and Amidation

  • Procedure: Dissolve the N-Boc protected intermediate in anhydrous DMF and cool to 0°C under inert argon. Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir for 15 minutes to form the active ester. Introduce dimethylamine hydrochloride (1.5 eq) and stir for 4 hours, allowing the reaction to slowly reach room temperature.

  • Causality: The 0°C temperature and rapid coupling kinetics of HATU prevent the formation of the oxazolone intermediate, which is the primary mechanistic pathway for the racemization of cyclic amino acids.

Step 3: Boc Deprotection

  • Procedure: Treat the purified intermediate with a 20% solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature. Concentrate under reduced pressure to yield the TFA salt of the product.

Step 4: Stereochemical Validation (Critical Quality Attribute Check)

  • Chiral HPLC: Run the final product against a racemic standard using a Chiralcel OD-H column (Isocratic, Hexane/IPA). Validation metric: An enantiomeric excess (ee) of >99% validates that the amidation step did not induce base-catalyzed racemization at the C2 position.

  • X-Ray Crystallography: Grow single crystals via slow evaporation from a Vapor Diffusion setup (e.g., DCM inner vial, Hexane outer vial). Validation metric: The resulting diffraction data definitively assigns the absolute (R)-configuration.

SynthWorkflow A 1. (R)-Azetidine-2- carboxylic Acid B 2. N-Boc Protection (Boc2O, NaOH) A->B Complete Consump. C 3. Amidation (HATU, DIPEA, HNMe2) B->C Avoid Racemization D 4. Boc Deprotection (TFA/DCM) C->D High Yield E 5. (R)-N,N-dimethylazetidine- 2-carboxamide D->E Isolation F 6. Validation (Chiral HPLC & X-Ray) E->F ee > 99%

Figure 2: Self-validating synthetic workflow for chiral azetidine-2-carboxamides.

References

  • Title: N,N-Dimethylazetidine-2-carboxamide | For Research Source: Benchchem URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: 7G3X: Crystal Structure of rat Autotaxin in complex with (2S)-1-[2-(2,1,3-benzothiadiazol-4-yloxy)

Sources

Exploratory

Preliminary Toxicity, Handling, and Operational Guidelines for N,N-Dimethylazetidine-2-carboxamide in Drug Discovery

Executive Summary N,N-dimethylazetidine-2-carboxamide (CAS: 794505-38-7 / 130973-78-3) is a highly privileged, three-dimensional heterocyclic scaffold utilized extensively in modern medicinal chemistry[1]. Its constraine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N-dimethylazetidine-2-carboxamide (CAS: 794505-38-7 / 130973-78-3) is a highly privileged, three-dimensional heterocyclic scaffold utilized extensively in modern medicinal chemistry[1]. Its constrained azetidine ring and carboxamide functionality make it a critical precursor for synthesizing complex enzyme inhibitors and novel therapeutics, including metabolically stable heterocyclic quinolones targeting the respiratory chain of Mycobacterium tuberculosis (Mtb)[2][3]. Because it is used to explore novel chemical space, empirical safety data is continuously evolving. This technical guide synthesizes structural mechanistic toxicity, preliminary hazard classifications, and self-validating handling protocols for researchers and drug development professionals.

Mechanistic Toxicology & Physicochemical Profiling

Causality of Toxicity: Structural Reactivity

The structural topology of N,N-dimethylazetidine-2-carboxamide presents two primary reactive centers that dictate its preliminary toxicity profile:

  • Azetidine Ring Strain: The four-membered azetidine ring possesses significant angle strain (approximately 26 kcal/mol). While relatively stable under physiological conditions, exposure to strong electrophiles or extreme pH can trigger ring-opening events. In biological systems, inappropriate ring-opening could theoretically lead to off-target alkylation of nucleophilic residues (e.g., cysteine or lysine) on cellular proteins[1].

  • Carboxamide Reactivity: The C2-positioned N,N-dimethylcarboxamide group is generally resistant to spontaneous hydrolysis; amides are the least reactive carboxylic acid derivatives toward nucleophilic acyl substitution[1]. However, in the presence of specific metabolic enzymes (such as N-terminal nucleophile hydrolases) or under harsh acidic/basic conditions, the amide bond can be cleaved. This cleavage potentially liberates dimethylamine—a volatile, corrosive respiratory irritant[1].

Preliminary Hazard Classifications

Extrapolating from analogous azetidine-2-carboxamide derivatives and foundational azetidine safety data[4][5], the compound exhibits the following preliminary hazard profile.

Table 1: Extrapolated GHS Hazard Classifications

Hazard ClassGHS CategoryHazard Statement (H-Code)Mechanistic Rationale
Acute Toxicity (Oral/Dermal/Inhal.) Category 4 / 5H302 / H303 / H313 / H333Systemic absorption via lipophilic partitioning; potential metabolic cleavage liberating dimethylamine[4][5].
Skin Corrosion/Irritation Category 2H315Mild to moderate electrophilic reactivity with epidermal proteins upon prolonged contact[4][5].
Serious Eye Damage/Irritation Category 2AH319Direct contact causes localized pH shifts and rapid protein denaturation[4][5].
Specific Target Organ Toxicity (STOT SE) Category 3H335 / H336Inhalation of aerosolized particulates causes acute respiratory tract irritation[4][5].

Self-Validating Experimental Protocols

In drug development, the integrity of a biological assay (e.g., Mtb MIC testing or hERG toxicity screening) relies entirely on the purity and precise concentration of the test compound[2][6]. Handling N,N-dimethylazetidine-2-carboxamide requires a self-validating workflow where each step empirically confirms the success of the previous one.

Protocol: Preparation of Standardized Stock Solutions

Step 1: Gravimetric Aliquoting

  • Action: Weigh the desired mass of N,N-dimethylazetidine-2-carboxamide using an analytical balance (readability 0.01 mg) housed within a ductless fume hood or ventilated enclosure.

  • Causality: The compound's low molecular weight (128.17 g/mol ) means sub-milligram mass variations drastically alter molarity. Enclosures prevent drafts from skewing measurements while mitigating STOT SE 3 (H335) inhalation risks[5].

  • Validation: Record the mass balance tare and final weight. The system is validated if the delta matches the target mass ±0.05 mg.

Step 2: Solvent Dissolution

  • Action: Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to create a 10 mM stock. Vortex for 60 seconds.

  • Causality: The carboxamide moiety ensures excellent solubility in polar aprotic solvents. Anhydrous solvents are strictly required to prevent premature hydrolysis of the amide bond over long-term storage at -20°C.

  • Validation: Visual inspection must confirm a completely clear, precipitate-free solution.

Step 3: Concentration & Purity Verification

  • Action: Run a 1:1000 dilution of the stock through an LC-MS or UV-Vis system before biological application.

  • Causality: Confirms the exact molarity and ensures no degradation (e.g., ring-opening or hydrolysis) occurred during storage or dissolution[7].

  • Validation: Only stocks demonstrating a single distinct peak with >98% purity may proceed to in vitro assays.

G Start Compound Retrieval (Desiccated, 4°C) Weighing Gravimetric Aliquoting (Analytical Balance in Fume Hood) Start->Weighing Solvent Solvent Addition (Anhydrous DMSO/DMF) Weighing->Solvent Validation Concentration & Purity Validation (LC-MS / UV-Vis) Solvent->Validation Decision Purity > 98%? Validation->Decision Proceed Proceed to Bioassay (e.g., Mtb MIC testing) Decision->Proceed  Yes Purify Re-purification (Prep-HPLC) Decision->Purify  No Purify->Validation  Re-test

Self-validating workflow for N,N-dimethylazetidine-2-carboxamide stock solution preparation.

Engineering Controls & Emergency Decontamination

Preventative Engineering Controls
  • Ventilation: All open-container handling must occur in a Class II Type A2 biological safety cabinet or chemical fume hood to prevent exposure to aerosolized dust[4].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving is recommended due to potential skin permeation of low-molecular-weight amides), tightly sealed safety goggles (to prevent H319 eye irritation), and a flame-resistant, impervious lab coat[4].

Step-by-Step Spill Response Workflow

In the event of a breach or spill, the following self-validating decontamination protocol must be executed:

  • Evacuation & Assessment: For spills >50 mL (in solution) or >5 g (solid), immediately evacuate the immediate area. Allow the HVAC system 15 minutes to clear potential aerosolized particulates[4].

  • Containment:

    • Solid Spills: Carefully sweep the material using a static-free brush, avoiding dust generation.

    • Liquid Spills: Cover the spill with a universal liquid-binding material (e.g., diatomite)[4].

    • Causality: Minimizing aerosolization prevents inhalation toxicity (H335).

  • Chemical Decontamination: Scrub the affected surface with a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol wipe.

    • Causality: The bleach oxidizes any residual reactive amines or cleaved dimethylamine, while the ethanol ensures the solubilization and removal of non-polar organic residues.

    • Validation: Swab the area and test with pH paper; a neutral pH confirms the removal of basic amine residues.

  • Disposal: Seal all contaminated materials in a hazardous waste container explicitly marked for "Reactive Nitrogenous Organics" and dispose of according to local institutional guidelines[4][8].

References

  • NextSDS. azetidine-2-carboxamide — Chemical Substance Information. NextSDS Database.[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis.[Link]

  • Semantic Scholar. Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis (Overview). [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Incorporation of N,N-dimethylazetidine-2-carboxamide into Peptidomimetics

Introduction In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutics designed to emulate the biological function of natural peptides while overcoming their inherent limitation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutics designed to emulate the biological function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1][2] A key strategy in the design of potent peptidomimetics is the incorporation of conformationally constrained non-natural amino acids.[3] The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its unique structural and physicochemical properties.[4][5] Its incorporation into peptide backbones can induce specific secondary structures, enhance metabolic stability, and improve pharmacokinetic profiles.[6][7]

This guide provides a comprehensive overview and detailed protocols for the synthesis of the novel building block, N,N-dimethylazetidine-2-carboxamide, and its subsequent incorporation into peptide chains using solid-phase peptide synthesis (SPPS). We will delve into the rationale behind the synthetic strategies, provide step-by-step experimental procedures, and discuss the characterization of the resulting peptidomimetics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of azetidine-containing scaffolds in their therapeutic design.

The Strategic Advantage of N,N-dimethylazetidine-2-carboxamide

The N,N-dimethylazetidine-2-carboxamide moiety offers several distinct advantages as a proline analogue in peptidomimetic design. The four-membered ring of azetidine-2-carboxylic acid, being smaller and more constrained than proline's five-membered ring, can profoundly influence the secondary structure of peptides.[8][9] The N,N-dimethylamide at the C-terminus serves to block the carboxylic acid group, a common modification in peptidomimetic design to modulate the molecule's properties.[8]

Core Concept: Azetidine as a Proline Analogue

G cluster_0 Natural Peptide cluster_1 Peptidomimetic Proline Proline (5-membered ring) Azetidine N,N-dimethylazetidine- 2-carboxamide (4-membered ring) Proline->Azetidine Mimics & Constrains Peptide Backbone

Caption: Mimicking proline with a constrained azetidine scaffold.

PART 1: Synthesis of N,N-dimethylazetidine-2-carboxamide Building Block

The synthesis of functionalized azetidines has historically been challenging due to the ring strain of the four-membered heterocycle.[10][11] However, recent advancements have made a variety of derivatives more accessible.[5][7] The following protocol outlines a practical approach for the synthesis of N,N-dimethylazetidine-2-carboxamide, a key building block for incorporation into peptidomimetics.

Protocol 1: Synthesis of N,N-dimethylazetidine-2-carboxamide

This protocol is adapted from established methods for the synthesis of N,N-disubstituted carboxamides and azetidine derivatives.[12][13] The key transformation involves the amidation of a suitable azetidine-2-carboxylic acid precursor.

Materials and Reagents
ReagentSupplierGradePurpose
Azetidine-2-carboxylic acidCommercially Available≥98%Starting material
N,N-Dimethylcarbamoyl chlorideCommercially Available≥98%Amidation reagent
Triethylamine (TEA)Commercially AvailableAnhydrous, ≥99.5%Base
Dichloromethane (DCM)Commercially AvailableAnhydrous, ≥99.8%Solvent
Saturated aq. Sodium BicarbonateIn-house preparationWorkup
BrineIn-house preparationWorkup
Anhydrous Magnesium SulfateCommercially AvailableDrying agent
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add azetidine-2-carboxylic acid (1.0 eq).

  • Dissolution: Suspend the starting material in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA) (2.2 eq) to the suspension and stir until a clear solution is obtained.

  • Amidation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add N,N-dimethylcarbamoyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N,N-dimethylazetidine-2-carboxamide.

Expected Outcome and Characterization

The final product, N,N-dimethylazetidine-2-carboxamide, should be a colorless to pale yellow oil or solid.[8] The structure and purity should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

PART 2: Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a widely used technique for the synthesis of peptides and peptidomimetics.[1][14][15] The following protocol details the incorporation of the N,N-dimethylazetidine-2-carboxamide building block into a growing peptide chain on a solid support. This protocol assumes the use of standard Fmoc/tBu chemistry.[16][17]

SPPS Workflow for Azetidine Incorporation

Resin Resin with Attached Peptide Deprotection Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection Washing1 Washing Steps (DMF, DCM) Deprotection->Washing1 Coupling Coupling of Azetidine Building Block (HBTU/DIPEA) Washing1->Coupling Washing2 Washing Steps (DMF, DCM) Coupling->Washing2 Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Washing2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Peptidomimetic Final Peptidomimetic Purification->Peptidomimetic

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Protocol 2: SPPS Incorporation of N,N-dimethylazetidine-2-carboxamide
Materials and Reagents
ReagentSupplierGradePurpose
Fmoc-protected amino acid resinCommercially AvailableSolid support
N,N-dimethylazetidine-2-carboxamideSynthesized (Protocol 1)Building block
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)Commercially AvailableCoupling reagent
N,N-Diisopropylethylamine (DIPEA)Commercially AvailableBase
20% Piperidine in DMFIn-house preparationFmoc deprotection
N,N-Dimethylformamide (DMF)Commercially AvailablePeptide synthesis gradeSolvent
Dichloromethane (DCM)Commercially AvailablePeptide synthesis gradeSolvent
Trifluoroacetic acid (TFA)Commercially AvailableCleavage reagent
Triisopropylsilane (TIS)Commercially AvailableScavenger
Water (ddH₂O)Scavenger
Step-by-Step Procedure
  • Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess piperidine and byproducts.

  • Coupling Reaction:

    • In a separate vessel, pre-activate the N,N-dimethylazetidine-2-carboxamide (3-5 eq) with HBTU (3-5 eq) and DIPEA (6-10 eq) in DMF for 5-10 minutes.

    • Add the activated solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. The progress of the coupling can be monitored using a Kaiser test.

  • Washing: Wash the resin with DMF (5x) and DCM (3x) to remove unreacted reagents.

  • Chain Elongation (Optional): Repeat steps 2-5 for the coupling of subsequent amino acids.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (if necessary).

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptidomimetic by LC-MS and MALDI-TOF mass spectrometry.

PART 3: Applications and Considerations

The incorporation of N,N-dimethylazetidine-2-carboxamide into peptidomimetics can lead to compounds with enhanced therapeutic potential.[4][5]

Potential Advantages:
  • Improved Proteolytic Stability: The constrained azetidine ring can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptidomimetic.[18][7]

  • Enhanced Receptor Affinity and Selectivity: The conformational rigidity imparted by the azetidine scaffold can pre-organize the peptidomimetic into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target.[10]

  • Modulated Pharmacokinetic Properties: The unique physicochemical properties of the azetidine moiety can influence solubility, membrane permeability, and overall pharmacokinetic profile.[5][6]

Property Comparison: Native Peptide vs. Azetidine-Containing Peptidomimetic

G NativePeptide Native Peptide + High Target Specificity - Poor Stability - Low Bioavailability Improvement Incorporation of N,N-dimethylazetidine- 2-carboxamide NativePeptide->Improvement Peptidomimetic Azetidine Peptidomimetic + High Target Specificity + Enhanced Stability + Improved Bioavailability Improvement->Peptidomimetic

Caption: Enhancing peptide properties with azetidine incorporation.

Considerations and Future Directions

While offering significant advantages, the incorporation of N,N-dimethylazetidine-2-carboxamide also presents certain considerations. The stereochemistry of the azetidine ring is crucial and must be carefully controlled during synthesis.[19][20] Furthermore, the impact of this modification on the overall conformation and biological activity of the peptidomimetic should be thoroughly evaluated using techniques such as NMR spectroscopy and in vitro/in vivo assays.

Future research in this area may focus on the development of novel synthetic routes to a wider range of functionalized azetidine building blocks and the exploration of their incorporation into diverse peptidomimetic scaffolds to address a broad spectrum of therapeutic targets.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2025, October 17).
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024, May 17). PubMed.
  • Novel Syntheses of Azetidines and Azetidinones. (2008, September 10).
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry.
  • N,N-Dimethylazetidine-2-carboxamide. Benchchem.
  • Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modific
  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed.
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (2020, October 14).
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025, February 25). ChemRxiv.
  • Solid-phase synthesis of multiple classes of peptidomimetics from versatile resin-bound aldehyde intermedi
  • Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. (2024, March 25). RSC Publishing.
  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.
  • Peptidomimetics in Drug Discovery. (2023, February 24). AZoLifeSciences.
  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2014, May 22). Beilstein Journals.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
  • A Review on Azapeptides: The Promising Peptidomimetics.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Process for preparation of n,n-di substituted carboxamides. (2013, May 10).
  • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. PMC - NIH.
  • Synthesis of New 3,3-Dimethoxyazetidine-2-carboxylic Acid Derivatives. (2026, February 7).
  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. (2011, February 1). PubMed.
  • Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD). (2002, September 12). PubMed.
  • Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. (2025, August 25). MDPI.
  • Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evalu
  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
  • Discovery of N-ethylpyridine-2-carboxamide derivatives as a novel scaffold for orally active γ-secretase modul
  • Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. (2023, February 3). MDPI.

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis and Manufacturing of N,N-dimethylazetidine-2-carboxamide

Introduction: The Growing Importance of the Azetidine Scaffold in Drug Discovery The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Growing Importance of the Azetidine Scaffold in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational properties, ability to introduce three-dimensional character into flat molecules, and role as a bioisostere for other functional groups have led to its incorporation into a multitude of clinical and preclinical drug candidates. N,N-dimethylazetidine-2-carboxamide, in particular, serves as a crucial building block and a key structural motif in the development of novel therapeutics. Its synthesis and manufacturing on a scalable and reproducible basis are therefore of paramount importance to researchers, scientists, and drug development professionals.

This comprehensive guide provides a detailed examination of the scale-up synthesis and manufacturing of N,N-dimethylazetidine-2-carboxamide. We will delve into the underlying chemical principles, provide a step-by-step protocol for its synthesis, address critical considerations for process optimization and scale-up, and outline robust analytical methods for its characterization.

Synthetic Strategy: From Azetidine-2-carboxylic Acid to the Final Product

The most direct and scalable approach to N,N-dimethylazetidine-2-carboxamide involves the amide coupling of a suitable azetidine precursor, typically L-azetidine-2-carboxylic acid, with dimethylamine. This strategy is favored for its convergence and the ready availability of the starting materials.

Key Precursor: Scalable Synthesis of L-Azetidine-2-carboxylic Acid

The synthesis of the key precursor, L-azetidine-2-carboxylic acid, has been a subject of significant research, with several efficient and scalable methods reported in the literature. A notable approach involves a multi-step synthesis starting from L-aspartic acid, which avoids the need for column chromatography, a significant advantage for large-scale production.[1][2] This method typically involves the protection of the amino and carboxylic acid functionalities, followed by a ring-closing reaction to form the azetidine ring, and subsequent deprotection to yield the desired product.

The Amide Coupling Reaction: A Critical Step

The formation of the amide bond between L-azetidine-2-carboxylic acid and dimethylamine is the cornerstone of this synthesis.[3] This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[4]

Experimental Protocol: Laboratory-Scale Synthesis of N,N-dimethylazetidine-2-carboxamide

This protocol details a robust and reproducible method for the synthesis of N,N-dimethylazetidine-2-carboxamide on a laboratory scale, with considerations for future scale-up.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
L-Azetidine-2-carboxylic acid101.10>98%Commercially Available
Dimethylamine solution (2M in THF)45.082MCommercially Available
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.70>98%Commercially Available
Hydroxybenzotriazole (HOBt)135.12>98%Commercially Available
N,N-Diisopropylethylamine (DIPEA)129.24>99%Commercially Available
Dichloromethane (DCM)84.93AnhydrousCommercially Available
Saturated Sodium Bicarbonate Solution--Prepared in-house
Brine--Prepared in-house
Anhydrous Magnesium Sulfate120.37-Commercially Available
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Setup

G cluster_0 Reaction Setup cluster_1 Reagents Addition A Round-bottom flask B Magnetic Stirrer A->B C Nitrogen Inlet A->C D Ice Bath A->D E L-Azetidine-2-carboxylic acid in DCM E->A F EDC and HOBt F->A G DIPEA G->A H Dimethylamine in THF H->A

Caption: Reaction setup for the amide coupling.

Step-by-Step Procedure
  • Reaction Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add L-azetidine-2-carboxylic acid (5.0 g, 49.4 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask and stir to dissolve the starting material.

  • Activation: To the stirred solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (11.4 g, 59.3 mmol) and hydroxybenzotriazole (HOBt) (8.0 g, 59.3 mmol). Stir the mixture at room temperature for 15 minutes. The use of coupling agents like EDC is crucial to activate the carboxylic acid for amidation.[4]

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (10.3 mL, 59.3 mmol) to the mixture.

  • Amine Addition: Add a 2M solution of dimethylamine in THF (29.6 mL, 59.3 mmol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding 50 mL of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by silica gel column chromatography using a gradient of dichloromethane and methanol as the eluent. Alternatively, for larger scales, crystallization or distillation under reduced pressure may be more suitable methods.[5][6]

Process Optimization and Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a large-scale manufacturing process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.[][8]

Choice of Reagents and Solvents
  • Coupling Reagents: While EDC/HOBt is effective, other coupling reagents such as HATU can be explored for improved efficiency and milder reaction conditions.[9]

  • Base: The choice of a non-nucleophilic base like DIPEA is critical to avoid side reactions.

  • Solvents: While DCM is a common laboratory solvent, its use in large-scale manufacturing may be restricted due to environmental and safety concerns. Alternative, greener solvents should be investigated.[10]

Reaction Conditions
  • Temperature Control: Maintaining a low temperature during the addition of the amine is crucial to control the exothermic reaction and minimize side product formation. On a larger scale, this requires efficient heat exchange systems.

  • Mixing: Adequate mixing is essential to ensure homogeneity and efficient reaction kinetics. The type and speed of the agitator become critical parameters in a large reactor.

Downstream Processing
  • Work-up and Extraction: The aqueous work-up procedure needs to be optimized for large-scale operations, considering factors like phase separation time and solvent volumes.

  • Purification: Column chromatography is often not feasible for large-scale manufacturing. Developing a robust crystallization or distillation process is a key aspect of process development.[11][12]

Safety and Handling

Azetidine and its derivatives should be handled with care, following appropriate safety protocols.[13][14][15] It is essential to consult the Safety Data Sheets (SDS) for all reagents and to work in a well-ventilated area, using appropriate personal protective equipment (PPE).

Analytical Characterization of N,N-dimethylazetidine-2-carboxamide

Thorough analytical characterization is essential to confirm the identity, purity, and quality of the final product.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the molecule. The spectra should be consistent with the expected chemical shifts and coupling constants for N,N-dimethylazetidine-2-carboxamide.[16][17][18]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further confirm its identity.[19]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of the final product. A suitable method should be developed to separate the product from any starting materials, reagents, or byproducts.[20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment and identification, particularly for volatile impurities.[19]

Quantitative Data Summary
ParameterMethodExpected Value
Yield Gravimetric> 80%
Purity HPLC> 98%
Identity ¹H NMR, ¹³C NMR, MSConsistent with structure
Appearance VisualColorless to pale yellow oil

Conclusion

The synthesis and manufacturing of N,N-dimethylazetidine-2-carboxamide are critical for advancing drug discovery programs that utilize this important building block. The protocol and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to produce this compound in a scalable, efficient, and well-characterized manner. By understanding the underlying chemistry, optimizing the process, and implementing robust analytical controls, the reliable supply of high-quality N,N-dimethylazetidine-2-carboxamide can be ensured, thereby accelerating the development of new and innovative medicines.

References

  • Azetidine - Safety Data Sheet - ChemicalBook. (2026, January 17).
  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG.
  • Azetidine-3-carboxylic acid-SDS-MedChemExpress.
  • Characterization Data of Products - The Royal Society of Chemistry.
  • Org. Synth. 2009, 86, 181 - Organic Syntheses Procedure.
  • Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - MDPI. (2022, October 28).
  • Efficient route to (S)-azetidine-2-carboxylic acid - PubMed. (2005, October 15).
  • Synthesis and Chemistry of Lysergic Acid Deriv
  • Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals.
  • Process Development - BOC Sciences.
  • Amide coupling reaction in medicinal chemistry.
  • Return of the lysergamides. Part II: Analytical and behavioural characterization of N 6 -allyl-6-norlysergic acid diethylamide (AL-LAD) and (2' S ,4' S )-lysergic acid 2,4-dimethylazetidide (LSZ)
  • (PDF)
  • Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)? (2016, June 1).
  • WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine)
  • A General and Scalable Synthesis of Polysubstituted Indoles - MDPI. (2020, November 28).
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025, November 29).
  • Platform Reagents Enable Synthesis of Ligand-Directed Covalent Probes: Study of Cannabinoid Receptor 2 in Live Cells - ChemRxiv.
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29).
  • Drug Product Development & Manufacturing | Evotec.
  • Expanding the toolbox of green chemistry in Method Development and Applic
  • Application Notes and Protocols for the Scalable Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine - Benchchem.
  • Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxyl
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (2025, March 5).
  • Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Deriv
  • Process Development for the Continuous Manufacturing of Carbamazepine-Nicotinamide Co-Crystals Utilizing Hot-Melt Extrusion Technology - PMC. (2025, April 25).
  • Continuous manufacturing of drug substance and small molecules: process and equipment view | Procegence. (2021, October 17).
  • Formulation and Process Development Strategies for Manufacturing Biopharmaceuticals | Request PDF - ResearchG
  • Preparation of Derivatives from Unknown Carboxylic Acid - Oregon St
  • Activity-guided isolation, identification and quantification of biologically active isomeric compounds from folk medicinal plant Desmodium adscendens using high performance liquid chromatography with diode array detector, mass spectrometry and multidimentional nuclear magnetic resonance spectroscopy - PubMed. (2015, January 15).

Sources

Method

Application Notes and Protocols for N,N-dimethylazetidine-2-carboxamide in Medicinal Chemistry Screening

Executive Summary The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a privileged scaffold in modern drug discovery.[1] Its inherent ring strain and conformational rigidity offer medicinal ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a privileged scaffold in modern drug discovery.[1] Its inherent ring strain and conformational rigidity offer medicinal chemists a powerful tool to enhance critical drug-like properties, including metabolic stability, aqueous solubility, and binding affinity.[1][2] This guide focuses on a key exemplar of this class, N,N-dimethylazetidine-2-carboxamide , a versatile chemical building block for constructing screening libraries.[3] We will explore its strategic application in both high-throughput and fragment-based screening campaigns, with a specific focus on the discovery of STAT3 inhibitors, a critical target in oncology.[4][5] This document provides detailed, field-proven protocols for researchers, scientists, and drug development professionals to leverage this valuable scaffold in their discovery pipelines.

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Physicochemical and Pharmacokinetic Advantages

The incorporation of an azetidine motif into a drug candidate is a deliberate strategy to confer specific, advantageous properties. Unlike more flexible acyclic amines or larger heterocyclic rings like pyrrolidine, the azetidine scaffold introduces a desirable level of conformational restraint.[1][6]

  • Conformational Rigidity: The strained four-membered ring restricts the rotational freedom of attached substituents. This pre-organizes the molecule into a conformation that is often more favorable for binding to a biological target, which can lead to a lower entropic penalty upon binding and thus higher affinity and selectivity.[1][6]

  • Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and often improve metabolic stability compared to larger saturated heterocycles.[1] The nitrogen atom within the azetidine ring is frequently more resistant to common metabolic pathways like N-dealkylation.[1]

  • Vectorial Orientation and Novel Chemical Space: The rigid, three-dimensional structure of the azetidine ring allows for precise vectorial projection of substituents into new regions of chemical space, enabling novel interactions within a target's binding pocket.[7]

N,N-dimethylazetidine-2-carboxamide: A Key Building Block

N,N-dimethylazetidine-2-carboxamide serves as an ideal starting point for library synthesis and as a fragment for screening. Its structure contains two key features: the conformationally constrained azetidine ring and the N,N-dimethylcarboxamide group, a common feature in many bioactive molecules that influences interactions with biological targets.[3]

PropertyValueSource
Molecular Formula C₆H₁₂N₂O[3]
Molecular Weight 128.17 g/mol [3]
IUPAC Name N,N-dimethylazetidine-2-carboxamide[3]
Canonical SMILES CN(C)C(=O)C1CCN1[3]
Role Chemical Building Block, Scaffold[3][8]

Strategic Application in Screening Campaigns

This scaffold is ideally suited for two primary screening paradigms: fragment-based drug discovery (FBDD) and as a foundational element in high-throughput screening (HTS) libraries.

Role in Fragment-Based Drug Discovery (FBDD)

With a molecular weight under 130 g/mol , N,N-dimethylazetidine-2-carboxamide fits the profile of a "fragment." FBDD involves screening low-molecular-weight compounds at high concentrations to identify low-affinity but high-quality interactions. These initial fragment hits are then optimized and grown into more potent, drug-like leads. The rigidity of the azetidine core ensures that any observed binding is due to a well-defined orientation, providing a more reliable starting point for structure-based design.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Optimization cluster_2 Phase 3: Lead Validation A Fragment Library (incl. Azetidine Scaffolds) B Biophysical Screening (SPR, NMR, etc.) A->B C Identify Low-Affinity Hits (mM - µM range) B->C D Structure Determination (X-ray, Cryo-EM) C->D E Hit-to-Lead Chemistry (Fragment Growing/Linking) D->E F Generate Potent Leads (nM range) E->F G Cell-Based Assays F->G H In Vivo Models G->H

Caption: Workflow for Fragment-Based Drug Discovery (FBDD).

Scaffold for High-Throughput Screening (HTS) Library Development

N,N-dimethylazetidine-2-carboxamide is an excellent precursor for creating diverse chemical libraries for HTS.[3][9] The secondary amine of the azetidine ring provides a reactive handle for chemical modification, allowing for the rapid generation of a library of analogues with diverse substituents. This enables a broad exploration of the structure-activity relationship (SAR) around the core scaffold.

Target Focus: STAT3 Inhibition

A compelling application of the azetidine-2-carboxamide scaffold is in the development of inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3). Aberrant STAT3 activation is a hallmark of many human cancers, making it a high-value oncology target.[5]

Rationale: From Proline-amides to Azetidine-2-carboxamides

Seminal work in the field demonstrated that replacing a five-membered proline ring with a four-membered azetidine-2-carboxamide in a series of STAT3 inhibitors resulted in a significant, greater-than-four-fold boost in potency.[4][5] This enhancement is attributed to the unique conformational constraints imposed by the azetidine ring, which presents the pharmacophoric elements in a more optimal geometry for binding to the SH2 domain of STAT3, thereby disrupting the dimerization required for its function. Specifically, (R)-azetidine-2-carboxamide analogues have achieved sub-micromolar inhibitory activity against STAT3.[4][5]

STAT3_Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_m STAT3 Monomer JAK->STAT3_m 3. STAT3 Phosphorylation pSTAT3_m p-STAT3 Monomer STAT3_d p-STAT3 Dimer pSTAT3_m->STAT3_d 4. Dimerization (SH2 Domain) Nucleus Nucleus STAT3_d->Nucleus 5. Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription 6. DNA Binding Inhibitor Azetidine-2-carboxamide Inhibitor Inhibitor->STAT3_d BLOCKS Dimerization Hit_Validation_Workflow PrimaryHit Primary Hit from HTS or FBDD Resynthesis Resynthesis or Re-sourcing of Powder PrimaryHit->Resynthesis Purity Purity & Identity Check (NMR, LC-MS, HRMS) Resynthesis->Purity DoseResponse Dose-Response Curve (IC50 / KD Determination) Purity->DoseResponse Orthogonal Orthogonal Assay (e.g., ITC, Cellular Thermal Shift) DoseResponse->Orthogonal Cellular Cell-Based Assay (Target Engagement & Phenotype) Orthogonal->Cellular SAR Initial SAR (Analogue Synthesis) Cellular->SAR ValidatedHit Validated Hit for Lead Optimization SAR->ValidatedHit

Caption: A robust workflow for hit validation and progression.

  • Hit Confirmation: The first step is to re-test the initial hit. If possible, source a fresh powder of the compound, confirm its identity and purity (>95%), and generate a full dose-response curve to determine its potency (IC₅₀ or K_D). [10]* Orthogonal Assays: A validated hit must be confirmed in a secondary, orthogonal assay that relies on a different detection principle. [10]For example, an EMSA hit could be validated using SPR or Isothermal Titration Calorimetry (ITC) to confirm direct binding. This helps to rule out assay artifacts.

  • Structure-Activity Relationship (SAR): Test commercially available, close analogues of the hit compound. A logical SAR, where small structural changes lead to predictable changes in activity, provides strong evidence of a specific binding interaction. [10]* Cellular Target Engagement: Ultimately, a compound must work in a cellular context. Assays like Western blotting to measure downstream pathway modulation (e.g., phosphorylation status of STAT3) or cellular thermal shift assays (CETSA) can confirm that the compound engages its target inside the cell.

Conclusion

N,N-dimethylazetidine-2-carboxamide and its derivatives represent a high-value scaffold class for modern medicinal chemistry screening. The unique conformational and physicochemical properties imparted by the azetidine ring provide a distinct advantage in designing molecules with enhanced drug-like properties. [2][7]As demonstrated with STAT3 inhibitors, the strategic replacement of other cyclic motifs with azetidine can lead to dramatic improvements in potency. [5]The detailed protocols and validation strategies provided herein offer a comprehensive framework for researchers to effectively utilize this scaffold, accelerating the identification and optimization of novel therapeutic candidates.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). PubMed.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
  • Synthetic Azetidines Could Help Simplify Drug Design. (2019, August 12). Technology Networks.
  • Azetidines. Enamine.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020, December 22).
  • N,N-Dimethylazetidine-2-carboxamide | For Research. Benchchem.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • Azetidine-2-carboxamide. Chem-Impex.
  • Practical Guidance for Small Molecule Screening. (2013, April 15). Yale Center for Molecular Discovery.
  • Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD). (2002, September 12). PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online.
  • High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. (2025, November 6). PMC.
  • Biological actions of drug solvents. SciSpace.
  • Maximizing Drug Discovery with High-Throughput and High-Content Screening. (2025, April 17). Alithea Genomics.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N,N-dimethylazetidine-2-carboxamide

Welcome to the technical support center for the synthesis of N,N-dimethylazetidine-2-carboxamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N,N-dimethylazetidine-2-carboxamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guidance and frequently asked questions. The synthesis of small, strained ring systems like azetidines can present unique challenges.[1][2] This guide offers practical, experience-driven advice to help you navigate these complexities and optimize your reaction yields.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific issues that can arise during the synthesis of N,N-dimethylazetidine-2-carboxamide, which typically involves the amidation of azetidine-2-carboxylic acid.

Problem 1: Low Overall Yield of N,N-dimethylazetidine-2-carboxamide

Possible Causes & Solutions

  • Inefficient Amide Coupling: The formation of the amide bond is a critical step. Low yields can result from incomplete activation of the carboxylic acid or side reactions.

    • Solution 1: Optimize Your Coupling Reagent. While standard reagents like DCC or EDC are common, for a sterically unhindered amine like dimethylamine, a wide variety of modern coupling reagents can be highly effective.[3][4] Consider using HATU or HBTU, which are known for their high efficiency and low rates of racemization.[3]

    • Solution 2: Control Reaction Temperature. Amide coupling reactions are often exothermic. Running the reaction at 0 °C and then allowing it to slowly warm to room temperature can minimize side reactions.[5]

    • Solution 3: Ensure Anhydrous Conditions. Moisture can hydrolyze the activated carboxylic acid intermediate, reducing the yield.[5] Use oven-dried glassware and anhydrous solvents.

  • Side Reactions During Azetidine Ring Formation (if synthesizing the starting material): The synthesis of the azetidine ring itself is often challenging due to ring strain.[1][2] Common side reactions include polymerization and elimination.[6]

    • Solution 1: High Dilution Conditions. To favor intramolecular cyclization over intermolecular polymerization, the reaction should be performed under high dilution.[7]

    • Solution 2: Choice of Base and Solvent. The base and solvent system can significantly impact the outcome. For the cyclization of a precursor like γ-bromo-α-aminobutyric acid, a non-nucleophilic base in a polar aprotic solvent is often preferred.

  • Product Loss During Workup and Purification: The small and polar nature of N,N-dimethylazetidine-2-carboxamide can make extraction and purification challenging.

    • Solution 1: Optimize Extraction pH. Ensure the aqueous layer is sufficiently basic (pH > 9) during extraction to keep the product in its free base form, which is more soluble in organic solvents.

    • Solution 2: Use a Continuous Liquid-Liquid Extractor. For small, water-soluble molecules, a continuous extractor can significantly improve recovery from the aqueous phase.

    • Solution 3: Alternative Purification Methods. If column chromatography results in significant product loss, consider alternative methods like distillation under reduced pressure or crystallization if a suitable solvent system can be found.

Problem 2: Presence of Unreacted Azetidine-2-carboxylic Acid

Possible Causes & Solutions

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be converted to a more reactive species for the amine to attack.

    • Solution: Increase Equivalents of Coupling Reagent. Use a slight excess (1.1-1.2 equivalents) of the coupling reagent to ensure complete activation of the carboxylic acid.

  • Steric Hindrance: While less of a concern with dimethylamine, steric hindrance can play a role, especially if the azetidine ring is substituted.

    • Solution: Increase Reaction Time and/or Temperature. Allowing the reaction to stir for a longer period (e.g., 24 hours) or gently warming the reaction mixture (e.g., to 40-50 °C) can help drive the reaction to completion.

Problem 3: Formation of N-acylurea Byproduct

This is a common side reaction when using carbodiimide coupling reagents like DCC or EDC.[8]

Possible Causes & Solutions

  • Reaction Mechanism: The O-acylisourea intermediate can rearrange to a more stable N-acylurea.

    • Solution 1: Add an Activating Agent. The addition of an activating agent like 1-hydroxybenzotriazole (HOBt) or OxymaPure® can trap the O-acylisourea intermediate, forming a more reactive ester that is less prone to rearrangement and readily reacts with the amine.[3][8]

    • Solution 2: Change the Order of Addition. Add the carbodiimide reagent last to a solution of the carboxylic acid, amine, and activating agent. This minimizes the time the O-acylisourea intermediate has to rearrange before reacting with the amine.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to N,N-dimethylazetidine-2-carboxamide?

The most direct route is the amide coupling of azetidine-2-carboxylic acid with dimethylamine. The azetidine-2-carboxylic acid can be commercially sourced or synthesized through various methods, often involving the cyclization of a γ-substituted α-amino acid derivative.[9][10][11]

Q2: Which coupling reagents are recommended for this synthesis?

For the amidation of azetidine-2-carboxylic acid with dimethylamine, several coupling reagents are suitable. The choice often depends on the desired scale, cost, and ease of purification.

Coupling ReagentAdvantagesDisadvantages
EDC/HOBt Water-soluble byproducts, easy removal.Can lead to N-acylurea formation.
HATU/HBTU High efficiency, low racemization.[3]More expensive.
T3P® (Propylphosphonic Anhydride) High yielding, byproducts are water-soluble.Can be moisture sensitive.
CDI (Carbonyldiimidazole) Simple workup, gaseous byproducts.Can be slow for some substrates.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common method. Use a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) to achieve good separation of the starting material, product, and any byproducts. Staining with ninhydrin can be useful for visualizing the azetidine starting material if it has a free amine, though this is not the case for the N-substituted product. A more general stain like potassium permanganate may be more effective. LC-MS is also a powerful tool for monitoring the reaction.

Q4: What are the key considerations for scaling up this synthesis?

  • Exothermic Reaction Control: The amide coupling reaction can be exothermic. Ensure adequate cooling and controlled addition of reagents to maintain the desired reaction temperature.

  • Workup and Extraction: On a larger scale, the extraction of a water-soluble product can be challenging. Consider using a larger volume of extraction solvent or performing multiple extractions.

  • Purification: Column chromatography can be cumbersome on a large scale. Developing a crystallization procedure for the final product is highly desirable.

Experimental Workflow & Diagrams

General Amide Coupling Protocol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Dissolve azetidine-2-carboxylic acid and dimethylamine (as HCl salt) in an anhydrous solvent (e.g., DMF or DCM). B 2. Add a non-nucleophilic base (e.g., DIPEA or triethylamine) to neutralize the HCl salt. A->B C 3. Add the coupling reagent (e.g., HATU) and any additives (e.g., HOBt). B->C D 4. Stir the reaction mixture at 0 °C to room temperature for several hours to overnight. C->D E 5. Quench the reaction (e.g., with water or saturated ammonium chloride). D->E F 6. Extract the product with an organic solvent (e.g., ethyl acetate). E->F G 7. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. F->G H 8. Purify the crude product by column chromatography or crystallization. G->H

Caption: General workflow for the amide coupling reaction.

Troubleshooting Decision Tree

G Start Low Yield? Check_SM Starting material remaining? Start->Check_SM Check_Byproducts Significant byproducts? Start->Check_Byproducts Workup_Loss Product loss during workup/purification? Start->Workup_Loss SM_Yes Yes Check_SM->SM_Yes Yes Byproducts_Yes Yes Check_Byproducts->Byproducts_Yes Yes Workup_Yes Yes Workup_Loss->Workup_Yes Yes SM_Coupling Increase coupling reagent equivalents. Increase reaction time/temp. SM_Yes->SM_Coupling Byproduct_Type N-acylurea from carbodiimide? Byproducts_Yes->Byproduct_Type Acylurea_Yes Add HOBt/Oxyma. Change order of addition. Byproduct_Type->Acylurea_Yes Yes Polymerization If synthesizing azetidine: Use high dilution conditions. Byproduct_Type->Polymerization No (Polymerization) Workup_Solutions Optimize extraction pH. Use continuous extraction. Consider alternative purification. Workup_Yes->Workup_Solutions

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Azetidine-2-carboxylic Acid and Its Derivatives in Organic Synthesis. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • How can I increase the yield of this compound? (2018, March 7). ResearchGate. Retrieved March 26, 2026, from [Link]

  • De Kimpe, N., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3763-3859. [Link]

  • A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. (2022, January 28). Nature Communications. [Link]

  • Futamura, Y., et al. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved March 26, 2026, from [Link]

  • Synthesis of L -Azetidine-2-Carboxylic Acid. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved March 26, 2026, from [Link]

  • A Novel Method for the Conversion of Carboxylic Acids to N,N-Dimethylamides Using N,N-Dimethylacetamide as a Dimethylamine Source. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (2018, December 19). HETEROCYCLES, 96(12), 2125. [Link]

  • Azetidine Synthesis. (n.d.). IntechOpen. Retrieved March 26, 2026, from [Link]

  • Efficient route to (S)-azetidine-2-carboxylic acid. (2005, October 15). Bioscience, Biotechnology, and Biochemistry. [Link]

  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof. (n.d.). Google Patents.
  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. (2005, October 5). The Journal of Organic Chemistry. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). Organic & Biomolecular Chemistry. [Link]

  • Process for the purification of N,N-dimethylacetamide. (n.d.). Google Patents.
  • Direct Access to L-Azetidine-2-carboxylic Acid. (2018, October 5). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Lysergamides of Isomeric 2,4-Dimethylazetidines Map the Binding Orientation of the Diethylamide Moiety in the Potent Hallucinogenic Agent N , N -Diethyllysergamide (LSD). (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • A comparative study of amide-bond forming reagents in aqueous media. (n.d.). Luxembourg Bio Technologies. Retrieved March 26, 2026, from [Link]

  • Synthesis of New 3,3-Dimethoxyazetidine-2-carboxylic Acid Derivatives. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? (2015, March 22). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. (2025, March 28). Malaria World. [Link]

  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. (2018, August 3). Molecules. [Link]

  • Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)? (2016, June 1). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD). (2002, September 12). Journal of Medicinal Chemistry. [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (n.d.). National Institutes of Health. [Link]

  • Intermediate Knowledge Enhanced the Performance of N-Amide Coupling Yield Prediction Model. (n.d.). ChemRxiv. [Link]

  • Direct Transamidation Reactions: Mechanism and Recent Advances. (2018, September 18). Molecules. [Link]

  • Platform Reagents Enable Synthesis of Ligand-Directed Covalent Probes: Study of Cannabinoid Receptor 2 in Live Cells. (n.d.). ChemRxiv. [Link]

  • Facile and High-Yielding Synthesis of TAM Biradicals and Monofunctional TAM Radicals. (n.d.). The Journal of Organic Chemistry. [Link]

  • Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. (n.d.). Comptes Rendus de l'Académie des Sciences. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021, April 29). Beilstein Journal of Organic Chemistry. [Link]

  • Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. (n.d.). Molecules. [Link]

  • Dimerization of Intermediate P+–C–O– Dipolar Ions into Carbaphosphatrane Derivatives during Intramolecular Cyclization of 2-R-4,4-Bis(trifluoromethyl)benzo[f][1][7][12]dioxaphosphepin-5-ones. (n.d.). ResearchGate. Retrieved March 26, 2026, from [https://www.researchgate.net/publication/337191191_Dimerization_of_Intermediate_P-C-O-_Dipolar_Ions_into_Carbaphosphatrane_Derivatives_during_Intramolecular_Cyclization_of_2-R-44-Bis trifluoromethylbenzof132dioxaphosphepin-5-ones]([Link] trifluoromethylbenzof132dioxaphosphepin-5-ones)

  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • The Uncatalyzed Direct Amide Formation Reaction – Mechanism Studies and the Key Role of Carboxylic Acid H-Bonding. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Catalyst-, solvent- and desiccant-free three-component synthesis of novel C-2,N-3 disubstituted thiazolidin-4-ones. (n.d.). Arabian Journal of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Organic Solubility of N,N-Dimethylazetidine-2-Carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the handling of highly polar, low-molecular-weight heterocyclic building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the handling of highly polar, low-molecular-weight heterocyclic building blocks. N,N-dimethylazetidine-2-carboxamide is a privileged scaffold widely utilized in the development of therapeutics, including quinolone derivatives targeting the respiratory chain of Mycobacterium tuberculosis. However, its unique structural features often present significant solubility challenges in standard organic solvents.

This guide provides field-proven, mechanistically grounded solutions to overcome these hurdles, ensuring high recovery and consistent reactivity in your workflows.

Understanding the Causality (The "Why")

Before adjusting your protocols, it is critical to understand the physicochemical properties driving the behavior of N,N-dimethylazetidine-2-carboxamide :

  • Intermolecular Hydrogen-Bonding Networks: The molecule possesses a secondary amine within the constrained azetidine ring (a strong hydrogen-bond donor) and an N,N-dimethylcarboxamide group (a strong hydrogen-bond acceptor). This facilitates extensive intermolecular hydrogen bonding, increasing the crystal lattice energy and the energy required to solvate the compound in non-polar media.

  • Basic pKa & Protonation: The azetidine nitrogen is highly basic. In neutral or slightly acidic aqueous conditions, it exists predominantly in its protonated (ammonium) form, rendering it virtually insoluble in organic solvents and highly soluble in water.

Causality Structure N,N-dimethylazetidine-2-carboxamide Structure Prop1 Secondary Amine (N1) (H-Bond Donor) Structure->Prop1 Prop2 Carboxamide Group (H-Bond Acceptor) Structure->Prop2 Prop3 High Polarity / Basic pKa Structure->Prop3 Effect1 Strong Intermolecular H-Bonding Network Prop1->Effect1 Prop2->Effect1 Effect2 Protonation in Neutral/Acidic Media Prop3->Effect2 Outcome Poor Solubility in Non-Polar Organic Solvents Effect1->Outcome Effect2->Outcome

Logical relationship between molecular structure and poor organic solubility.

Troubleshooting Guide & FAQs

Q1: My N,N-dimethylazetidine-2-carboxamide is precipitating out of my dichloromethane (DCM) or ethyl acetate (EtOAc) reaction mixture. How can I maintain a homogeneous solution? Analysis & Causality: The precipitation is caused by the compound's high polarity and tendency to self-associate via hydrogen bonding, which outcompetes the weak solvation forces of DCM or EtOAc. Actionable Solutions:

  • Transition to Polar Aprotic Solvents: Switch your primary reaction solvent to N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents possess high dielectric constants and act as strong hydrogen-bond acceptors, effectively disrupting the intermolecular networks of the azetidine .

  • Co-solvent Strategy: If DCM or EtOAc is strictly required for your specific reaction chemistry, introduce 5-10% (v/v) of a polar modifier such as methanol (MeOH) or 2,2,2-trifluoroethanol (TFE) to break the lattice energy.

Q2: During liquid-liquid extraction (aqueous workup), I am losing my product to the aqueous layer. Standard extractions with EtOAc or diethyl ether yield almost zero recovery. How can I extract it efficiently? Analysis & Causality: The free base of N,N-dimethylazetidine-2-carboxamide is highly water-soluble. If the aqueous layer is not sufficiently basic, the azetidine nitrogen remains protonated. Furthermore, standard organic solvents lack the hydrogen-bonding capacity to pull the polar free base out of the water. Actionable Solutions:

  • Strict Basification: Adjust the aqueous layer to pH > 10. This ensures the azetidine is entirely in its unprotonated, free-base form.

  • Salting Out: Saturate the aqueous layer with solid NaCl or K 2​ CO 3​ . This increases the ionic strength of the aqueous phase, significantly decreasing the solubility of the organic molecule.

  • Advanced Solvent Systems: Abandon EtOAc. Use a mixed solvent system of Chloroform:Isopropanol (CHCl 3​ :iPrOH) at a 3:1 ratio. The chloroform provides a dense organic phase, while the isopropanol acts as a hydrogen-bond donor/acceptor to solvate the carboxamide.

Q3: When purifying the compound via normal-phase silica gel chromatography, it streaks severely and elutes with poor recovery. What is the optimal purification strategy? Analysis & Causality: The secondary amine of the azetidine ring interacts strongly (via acid-base interactions and hydrogen bonding) with the acidic silanol groups on standard silica gel, leading to severe tailing and irreversible adsorption. Actionable Solutions:

  • Silica Deactivation: Pre-treat your silica column with 1-2% Triethylamine (Et 3​ N) in your starting eluent. Add 1% Et 3​ N or 0.5% concentrated aqueous NH 4​ OH to your mobile phase (e.g., DCM:MeOH:NH 4​ OH 90:9:1).

  • Alternative Stationary Phases: Switch to basic Alumina (Al 2​ O 3​ ) or use reversed-phase chromatography (C18).

SolubilityTroubleshooting Start Solubility Issue with N,N-dimethylazetidine-2-carboxamide Phase Identify Workflow Phase Start->Phase Reaction Reaction / Synthesis Phase->Reaction Extraction Liquid-Liquid Extraction Phase->Extraction Purification Chromatography Phase->Purification Sol1 Use Polar Aprotic Solvents (DMF, DMSO, MeCN) Reaction->Sol1 Sol2 Adjust pH > 10 & Use CHCl3:iPrOH (3:1) Extraction->Sol2 Sol3 Use Basic Modifiers (DCM:MeOH:NH4OH) Purification->Sol3

Decision tree for troubleshooting N,N-dimethylazetidine-2-carboxamide solubility issues.

Quantitative Data: Solvent Selection Matrix

To facilitate rational solvent selection, the following table summarizes the physicochemical properties of recommended solvents and their empirical efficacy for solvating N,N-dimethylazetidine-2-carboxamide.

Solvent SystemDielectric Constant (ε)H-Bond Acceptor/DonorEmpirical Solubility ProfileRecommended Application
Hexanes / Heptane ~1.9None / NoneVery Poor (<1 mg/mL)Anti-solvent for crystallization
Diethyl Ether 4.3Weak / NonePoorTrituration / Washing
Dichloromethane (DCM) 8.9Weak / NoneModerate (Requires co-solvent)Electrophilic couplings (with Et 3​ N)
CHCl 3​ :iPrOH (3:1) ~11.0 (Mixed)Moderate / StrongExcellentLiquid-Liquid Extraction
Acetonitrile (MeCN) 37.5Strong / NoneGood to ExcellentGeneral Synthesis / S N​ 2 reactions
N,N-Dimethylformamide 36.7Strong / NoneExcellent (>100 mg/mL)High-concentration stock solutions
Self-Validating Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction for Polar Azetidines

Objective: Maximize the recovery of N,N-dimethylazetidine-2-carboxamide from aqueous reaction mixtures. Causality: Basification suppresses ionization; salting out reduces aqueous solubility; the mixed organic solvent provides optimal solvation energy.

  • Preparation: Transfer the aqueous reaction mixture to an Erlenmeyer flask.

  • Basification: Slowly add 2M NaOH dropwise while stirring until the pH reaches 10.5–11.0.

    • Self-Validation Step: Spot the aqueous layer onto broad-range pH paper. The paper must turn dark blue. If it remains green/yellow, continue adding NaOH. Do not proceed until the pH is strictly >10.

  • Salting Out: Add solid NaCl to the aqueous mixture until no more dissolves (saturation). Stir for 10 minutes to ensure equilibrium.

  • Extraction: Transfer to a separatory funnel. Add 3 volumes of a freshly prepared CHCl 3​ :iPrOH (3:1 v/v) mixture.

  • Partitioning: Shake vigorously for 2 minutes, venting frequently. Allow the layers to separate completely. (Note: The organic layer will be the bottom layer due to the density of chloroform).

  • Iteration: Collect the bottom organic layer. Repeat the extraction with fresh CHCl 3​ :iPrOH two more times.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

    • Expert Tip: Do NOT use MgSO 4​ as a drying agent. MgSO 4​ acts as a Lewis acid and can coordinate with the polar secondary amine, drastically reducing your isolated yield.

Protocol 2: Preparation of High-Concentration Stock Solutions for Assays

Objective: Prepare stable, fully dissolved stock solutions for downstream biological screening (e.g., enzyme inhibition assays) without precipitation upon dilution .

  • Weighing: Accurately weigh the required mass of N,N-dimethylazetidine-2-carboxamide into a glass vial.

  • Primary Solvation: Add 100% molecular biology grade DMSO to achieve a 50 mM stock concentration.

  • Agitation: Vortex the vial for 60 seconds.

    • Self-Validation Step: Hold the vial against a light source. The solution must be optically clear with no particulate matter. If particulates remain, sonicate in a water bath at 30°C for 5 minutes.

  • Aqueous Dilution (Working Stock): When diluting into aqueous assay buffers, ensure the final DMSO concentration does not exceed 1-2% (v/v) to prevent assay interference. Add the DMSO stock dropwise into the rapidly stirring aqueous buffer (not vice versa) to prevent localized supersaturation and precipitation.

References
  • Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Storage of N,N-dimethylazetidine-2-carboxamide to Prevent Hydrolysis

Welcome to the technical support center for N,N-dimethylazetidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N,N-dimethylazetidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic building block. We will delve into the underlying chemical principles governing its stability, provide actionable troubleshooting advice, and present validated protocols to mitigate degradation.

Section 1: Understanding the Stability Challenge - FAQs

This section addresses the most common questions regarding the stability of N,N-dimethylazetidine-2-carboxamide, focusing on the root causes of its susceptibility to hydrolysis.

Q1: Why is N,N-dimethylazetidine-2-carboxamide particularly susceptible to hydrolysis?

A: The susceptibility of this molecule to hydrolysis stems from a combination of two key structural features: the inherent reactivity of its amide bond and the significant ring strain of the four-membered azetidine ring.

  • Amide Bond Reactivity: While amide bonds are generally the most stable of the carboxylic acid derivatives due to resonance stabilization, they are not inert.[1][2] They can undergo hydrolysis under either acidic or basic conditions, a reaction that involves the nucleophilic attack of water (or hydroxide) on the carbonyl carbon.[3][4]

  • Azetidine Ring Strain: Azetidines possess a considerable ring strain of approximately 25.4 kcal/mol.[5][6] This strain makes the ring system more reactive than its five-membered (pyrrolidine) or six-membered (piperidine) counterparts.[7][8] This inherent strain can lower the activation energy for reactions that lead to ring-opening, making the amide's carbonyl carbon a more favorable site for nucleophilic attack by water.[6][9]

Q2: What is the primary degradation pathway I should be concerned about?

A: The primary degradation pathway is hydrolysis of the amide bond, which leads to the opening of the azetidine ring. This reaction results in the formation of 1-(2-(dimethylamino)-2-oxoethyl)azetidine-2-carboxylic acid. The presence of even trace amounts of moisture or acidic/basic impurities can catalyze this process over time.

Below is a diagram illustrating the hydrolysis mechanism under neutral or slightly acidic conditions.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_product Degradation Product Reactant N,N-dimethylazetidine- 2-carboxamide Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Attack (H₂O attacks carbonyl C) Water H₂O (Water) Product Ring-Opened Product (1-(2-(dimethylamino)-2-oxoethyl)azetidine-2-carboxylic acid) Intermediate->Product Proton Transfer & Ring Opening caption Hydrolysis Pathway of N,N-dimethylazetidine-2-carboxamide

Caption: Hydrolysis Pathway of N,N-dimethylazetidine-2-carboxamide.

Q3: What are the optimal storage conditions for the solid compound?

A: To maximize the shelf-life of solid N,N-dimethylazetidine-2-carboxamide, it is critical to rigorously control temperature, moisture, and atmospheric conditions. The compound is likely hygroscopic, meaning it readily absorbs moisture from the air.[10][11]

ParameterConditionRationale
Temperature -20°C or lowerReduces the kinetic rate of potential degradation reactions. Stable for up to 3 years at -20°C.[12]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen, which could lead to hydrolysis and oxidation, respectively.[13][14]
Container Tightly-sealed amber glass vialPrevents moisture and light ingress. Use of parafilm on the cap provides an additional barrier.[15]
Environment Desiccator or Glove BoxProvides a dry environment, which is the most critical factor for preventing hydrolysis.[11][16]
Q4: How should I handle the compound during weighing and solution preparation?

A: Due to its hygroscopic nature, exposure to ambient atmosphere should be minimized.

  • Ideal Method: Handle the compound inside a glove box or glove bag with a controlled inert atmosphere (<10 ppm H₂O).[17]

  • Practical Alternative: If a glove box is unavailable, use a "gas float" technique. Gently flow a stream of dry argon or nitrogen into the container's headspace while quickly weighing the desired amount.[18]

  • Temperature Equilibration: Before opening, always allow the container to warm to ambient temperature (at least 30-60 minutes). Opening a cold vial will cause atmospheric moisture to condense on the cold solid, compromising the entire batch.[19]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability-related issues.

Troubleshooting_Workflow Start Problem Observed: Inconsistent Assay Results or Reduced Compound Purity CheckSolid 1. Assess Solid Compound Storage Start->CheckSolid CheckSolution 2. Assess Stock Solution Handling Start->CheckSolution Q_Temp Stored at <= -20°C? CheckSolid->Q_Temp Q_Aliquot Was the stock solution aliquoted? CheckSolution->Q_Aliquot Q_Moisture Stored under inert gas and/or in a desiccator? Q_Temp->Q_Moisture Yes Sol_Solid Root Cause: Solid Degradation Action: - Discard old stock. - Implement strict storage protocol. Q_Temp->Sol_Solid No Q_Moisture->CheckSolution Yes Q_Moisture->Sol_Solid No Q_FreezeThaw Were freeze-thaw cycles avoided? Q_Aliquot->Q_FreezeThaw Yes Sol_Solution Root Cause: Solution Degradation Action: - Prepare fresh stock solutions frequently. - Aliquot and store at -80°C. Q_Aliquot->Sol_Solution No Q_Solvent Was an anhydrous solvent used? Q_FreezeThaw->Q_Solvent Yes Q_FreezeThaw->Sol_Solution No Q_Solvent->Sol_Solution No Pass Handling Protocol OK. Consider other experimental variables. Q_Solvent->Pass Yes caption Troubleshooting Workflow for Compound Instability

Caption: Troubleshooting Workflow for Compound Instability.

Section 3: Validated Experimental Protocols

These protocols provide step-by-step instructions for handling and analyzing N,N-dimethylazetidine-2-carboxamide to ensure its integrity.

Protocol 1: Recommended Handling and Storage of Solid Compound

This protocol minimizes exposure to atmospheric moisture and oxygen.

  • Preparation: Place the sealed vial of N,N-dimethylazetidine-2-carboxamide, a spatula, and weighing paper inside a desiccator. Allow all items to equilibrate for at least 2 hours.

  • Inert Environment: Transfer the items from the desiccator into an inert atmosphere glove box or a glove bag purged with dry argon or nitrogen.

  • Equilibration: Allow the sealed vial to sit inside the inert atmosphere for at least 30 minutes to ensure its external surface is free of adsorbed moisture.

  • Weighing: Unseal the vial and quickly weigh the desired amount of solid onto the weighing paper.

  • Resealing: Immediately reseal the stock vial. For added protection, wrap the cap-vial interface with parafilm.

  • Storage: Place the resealed vial inside a secondary container that contains a desiccant pouch. Store this secondary container at -20°C.

Protocol 2: Forced Degradation Study for Hydrolysis Assessment

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[20][21][22][23] This protocol outlines conditions to intentionally induce hydrolysis.

  • Sample Preparation: Prepare three separate 1 mg/mL solutions of N,N-dimethylazetidine-2-carboxamide in:

    • a) 0.1 M Hydrochloric Acid (Acidic Condition)

    • b) Water (Neutral Condition)

    • c) 0.1 M Sodium Hydroxide (Basic Condition)

  • Stress Conditions: Incubate all three solutions at 60°C.

  • Time Points: Withdraw aliquots from each solution at t = 0, 2, 4, 8, and 24 hours.

  • Quenching:

    • Neutralize the acidic aliquot with an equivalent amount of 0.1 M NaOH.

    • Neutralize the basic aliquot with an equivalent amount of 0.1 M HCl.

    • The neutral sample requires no quenching.

  • Analysis: Immediately analyze all quenched aliquots using a stability-indicating HPLC method (see Protocol 3) to quantify the remaining parent compound and the formation of degradation products.

Protocol 3: Stability-Indicating HPLC Method

A robust HPLC method is required to separate the parent compound from any potential degradants.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Self-Validation: This method is considered "stability-indicating" if the analysis of samples from the forced degradation study (Protocol 2) shows clear baseline separation between the peak for the parent N,N-dimethylazetidine-2-carboxamide and any new peaks that appear due to degradation.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific.
  • Stability of Amide Bonds: A Compar
  • Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development.
  • How do you handle hygroscopic solutes in the lab? TutorChase.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Principles of Inert Atmosphere Storage.
  • SMALL MOLECULES.
  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences.
  • Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. OrgoSolver.
  • Fluorophoric Assay for the High-Throughput Determination of Amidase Activity.
  • Amide Hydrolysis: Mechanism, Conditions and Applic
  • Is there a practical and efficient way to protect hygroscopic compounds
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • 21.7 Chemistry of Amides. OpenStax.
  • The MSDS HyperGlossary: Hygroscopic.
  • Amides - Structure and Reactivity. Chemistry Steps.
  • Glove Boxes for Sensitive Chemicals & Materials.
  • Amide Hydrolysis: Acid and Base-C
  • mechanism of amide hydrolysis. YouTube.
  • Inerting in the chemical industry. Linde.
  • N,N-Dimethylazetidine-2-carboxamide. Benchchem.
  • Some Basic Facts about Forced Degrad
  • Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. Pearson.
  • "Store under Argon". Reddit.
  • Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions. Pearson.
  • How do you store chemicals in inert gas? Sciencemadness.org.
  • The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC.
  • Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chrom
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Synthesis and analysis of amides.
  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC.
  • Amide. Wikipedia.
  • How to Handle Hygroscopic Reference Standards?
  • How to Safely Handle Reactive Chemicals. The Chemistry Blog.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Hydrolysis of Amide. Organic Synthesis.
  • How to Safely Store Lab Chemicals and Reagents. B&M Scientific.
  • Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?
  • Chemical Segregation and Storage Guide. University of Louisville.
  • Hydrolysis of Amides. Thieme.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC.
  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • CHEMISTRY REVIEW(S).
  • Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD). PubMed.

Sources

Optimization

Technical Support Center: Minimizing Catalyst Poisoning with N,N-dimethylazetidine-2-carboxamide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges ass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges associated with catalyst poisoning when N,N-dimethylazetidine-2-carboxamide is present in a reaction mixture. As a small, cyclic amide, this compound presents unique challenges due to the potential for the nitrogen atom to act as a Lewis base and poison sensitive transition metal catalysts.

I. Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning and why is it a concern with N,N-dimethylazetidine-2-carboxamide?

A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites, preventing it from participating in the desired catalytic cycle.[1][2] N,N-dimethylazetidine-2-carboxamide contains a nitrogen atom within its four-membered ring, which possesses a lone pair of electrons. This lone pair can coordinate strongly to the active metal centers of transition metal catalysts (e.g., Pd, Pt, Rh, Ru, Ni), effectively blocking them and leading to a decrease in or complete loss of catalytic activity.[3]

Q2: What are the common signs of catalyst poisoning in my reaction?

A2: The primary indicators of catalyst poisoning include:

  • A significant reduction in the reaction rate or a complete stall of the reaction.

  • A noticeable decrease in product yield and/or selectivity.

  • The necessity for harsher reaction conditions (e.g., higher temperatures or pressures) to achieve the desired conversion.

  • A change in the physical appearance of the catalyst, such as a color change.

Q3: Which types of catalysts are most susceptible to poisoning by N,N-dimethylazetidine-2-carboxamide?

A3: Transition metal catalysts, particularly those from the later transition series, are highly susceptible. This includes, but is not limited to:

  • Palladium-based catalysts (e.g., Pd/C, Pd(OAc)₂, Pd(PPh₃)₄)

  • Platinum-based catalysts (e.g., PtO₂, Pt/C)

  • Rhodium-based catalysts (e.g., Rh/C, Wilkinson's catalyst)

  • Ruthenium-based catalysts (e.g., Grubbs' catalysts)

  • Nickel-based catalysts (e.g., Raney Ni)

The sensitivity of these metals to nitrogen-containing compounds is well-documented.[3]

Q4: Can the amide group in N,N-dimethylazetidine-2-carboxamide also poison the catalyst?

A4: While the azetidine nitrogen is the primary culprit due to its higher basicity and steric accessibility, the oxygen atom of the amide carbonyl can also coordinate to metal centers, especially with hard Lewis acidic metals.[4] However, the coordination of the nitrogen lone pair is generally a more significant contributor to irreversible poisoning of many common transition metal catalysts.

II. Troubleshooting Guide: Diagnosing and Mitigating Catalyst Poisoning

This section provides a structured approach to troubleshooting when you suspect catalyst poisoning by N,N-dimethylazetidine-2-carboxamide.

Issue 1: Reaction is Sluggish or Has Stalled

Initial Observation: Your reaction is proceeding much slower than expected, or has stopped completely before reaching full conversion.

Troubleshooting Workflow:

G A Reaction Sluggish/Stalled B Hypothesis: Catalyst Poisoning by N,N-dimethylazetidine-2-carboxamide A->B C Step 1: Purity Analysis of Starting Materials B->C D Is the azetidine a known impurity? C->D E Action: Purify starting materials (distillation, chromatography, recrystallization). D->E Yes F Step 2: Control Experiment D->F No/Unknown E->F G Run reaction with highly pure reagents and no azetidine. F->G H Does the reaction proceed normally? G->H H->B No, investigate other causes (reagent degradation, improper setup, etc.) I Confirmation: Azetidine is the likely poison. H->I Yes J Step 3: Mitigation Strategies I->J K Proceed to Mitigation Protocols J->K

Caption: Diagnostic workflow for sluggish or stalled reactions.

Issue 2: Poor Product Selectivity

Initial Observation: The desired product is forming, but with a significant amount of byproducts, or the regioselectivity/stereoselectivity is not as expected.

Explanation: Catalyst poisoning can be non-uniform. The binding of N,N-dimethylazetidine-2-carboxamide to specific active sites on the catalyst surface can block certain reaction pathways while leaving others accessible. This differential poisoning can alter the selectivity of the catalytic process.

Troubleshooting Steps:

  • Confirm Poisoning: Follow the diagnostic workflow in Issue 1 to confirm that N,N-dimethylazetidine-2-carboxamide is the source of the problem.

  • Vary Catalyst Loading: In some cases, increasing the catalyst loading can overcome partial poisoning and restore some of the desired selectivity. However, this is often not an economically viable solution.

  • Consider a Different Catalyst: Some catalysts are inherently more resistant to poisoning by nitrogen-containing compounds. Consider screening catalysts with different metal centers or ligand environments. For example, early transition metals may be less susceptible than late transition metals in some cases.

  • Employ a Sacrificial Agent: The addition of a less valuable, non-interfering Lewis acid can sometimes preferentially bind the nitrogen-containing poison, leaving the active catalyst free. This approach requires careful screening to avoid unwanted side reactions.

III. Mitigation and Prevention Protocols

Protocol 1: Feedstock Purification

The most effective way to prevent catalyst poisoning is to remove the poison before it comes into contact with the catalyst.

Objective: To remove N,N-dimethylazetidine-2-carboxamide from the reaction feedstock.

Methodologies:

Purification MethodPrincipleApplicability
Distillation Separation based on differences in boiling points.Effective if there is a significant boiling point difference between the azetidine and other components.
Column Chromatography Separation based on differential adsorption onto a stationary phase (e.g., silica gel, alumina).Highly effective for removing polar compounds like amides from less polar starting materials.
Acidic Wash/Extraction Protonation of the basic azetidine nitrogen to form a salt, which can then be removed in an aqueous phase.A dilute, non-nucleophilic acid (e.g., dilute HCl, NH₄Cl solution) can be used to wash an organic solution of the feedstock.
Adsorption on Acidic Media Passing the feedstock through a bed of an acidic solid adsorbent (e.g., acidic alumina, zeolites) to trap the basic azetidine.Useful for both batch and flow chemistry setups.
Protocol 2: Use of a Guard Bed

For continuous flow reactions, a guard bed can protect the main catalyst bed.

Objective: To remove the poison in-line before the feedstock reaches the primary catalyst.

Experimental Setup:

G A Feedstock Reservoir (Containing azetidine impurity) B Pump A->B C Guard Bed (e.g., Acidic Alumina) B->C D Main Catalyst Bed C->D E Product Collection D->E

Caption: Experimental setup for a flow reaction with a guard bed.

Procedure:

  • Pack a pre-column with a suitable adsorbent material that has a high affinity for N,N-dimethylazetidine-2-carboxamide (e.g., acidic alumina, silica gel, or a scavenger resin).

  • Place the guard bed upstream of the main catalyst reactor.

  • Flow the reaction mixture through the guard bed, which will adsorb the azetidine poison, allowing a purified stream to reach the main catalyst.

  • Monitor the performance of the main catalyst. A breakthrough of the poison will be indicated by a decrease in catalytic activity, at which point the guard bed needs to be replaced or regenerated.

Protocol 3: Catalyst Regeneration

In some cases, a poisoned catalyst can be regenerated to restore its activity. The feasibility of this depends on the strength of the poison-catalyst bond.

Objective: To remove adsorbed N,N-dimethylazetidine-2-carboxamide from the catalyst surface.

Regeneration Techniques:

Regeneration MethodProcedureConsiderations
Solvent Washing Washing the catalyst with a suitable solvent, potentially with an acidic additive to protonate and displace the bound azetidine.May only be effective for weakly bound poisons. The choice of solvent and additive is critical to avoid damaging the catalyst.
Thermal Treatment Heating the catalyst under a flow of inert gas (e.g., N₂, Ar) or a reducing atmosphere (e.g., H₂) to desorb the poison.Requires high temperatures, which can lead to catalyst sintering (loss of surface area). The optimal temperature and gas flow must be determined experimentally.[1]
Oxidative/Reductive Cycling For supported metal catalysts, a controlled oxidation to burn off organic poisons, followed by a reduction step to restore the active metallic sites.This is a harsh method and should be used with caution as it can irreversibly alter the catalyst structure.

IV. Mechanistic Insights into Poisoning

The primary mechanism of poisoning by N,N-dimethylazetidine-2-carboxamide is the strong coordination of the azetidine nitrogen's lone pair of electrons to the active metal center of the catalyst.

Caption: Coordination of the azetidine nitrogen to a metal center.

This coordination is often strong and can be considered irreversible under typical reaction conditions, leading to a stoichiometric deactivation of the catalyst. The strength of this bond is influenced by the Lewis acidity of the metal center and the Lewis basicity of the nitrogen atom.

V. References

  • Transition metal carboxamide complex - Wikipedia. Available at: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC. Available at: [Link]

  • Catalyst poisoning - Wikipedia. Available at: [Link]

  • Nitrogen-Containing Compounds as Catalyst Poisons in Hydrogenation Reactions. Catalysis Reviews, 48(1), 1-47.

  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat - PubMed. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

benchmarking N,N-dimethylazetidine-2-carboxamide against standard amine reagents

Benchmarking N,N-Dimethylazetidine-2-carboxamide Against Standard Amine Reagents in Drug Discovery In modern medicinal chemistry, escaping the "flatland" of sp2-hybridized molecules and managing lipophilicity are paramou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking N,N-Dimethylazetidine-2-carboxamide Against Standard Amine Reagents in Drug Discovery

In modern medicinal chemistry, escaping the "flatland" of sp2-hybridized molecules and managing lipophilicity are paramount for clinical success. Standard amine reagents—such as pyrrolidine, piperidine, and morpholine—have long been the workhorses of library synthesis. However, these flexible rings often incur entropic penalties upon target binding and are highly susceptible to cytochrome P450-mediated oxidative metabolism.

As a Senior Application Scientist, I frequently guide teams through lead optimization bottlenecks where standard amines fail. Here, we benchmark N,N-dimethylazetidine-2-carboxamide against traditional amine scaffolds. The constrained four-membered azetidine ring provides a unique three-dimensional vector, balancing strong molecular rigidity with satisfactory stability[1]. When coupled with the N,N-dimethylcarboxamide moiety, it offers precise hydrogen-bond accepting capabilities and distinct nucleophilic acyl substitution profiles[2], driving log-order improvements in both potency and pharmacokinetic (PK) properties.

Mechanistic Causality: Why Azetidines Outperform Larger Rings

  • Conformational Rigidity & Entropic Advantage: The ring strain of the azetidine minimizes the number of low-energy conformations. When transitioning from a flexible R-proline-amide to an R-azetidine-2-carboxamide, the entropic cost of binding is significantly reduced. This was elegantly demonstrated in the optimization of small-molecule STAT3 inhibitors, where the azetidine switch yielded sub-micromolar potencies (IC50 ~0.38 μM), representing a log-order improvement over earlier proline-based leads[3].

  • Tuning Lipophilicity and Basicity: Azetidines typically exhibit a lower clogP and distinct pKa compared to their pyrrolidine or piperidine homologues. The N,N-dimethylcarboxamide group further modulates the basicity of the ring nitrogen, reducing hERG liability and improving cell membrane permeability[3].

  • Metabolic Shielding: The compact nature of the azetidine ring, combined with the steric bulk of the N,N-dimethylcarboxamide at the C2 position, sterically hinders adjacent C-H bonds from CYP450 oxidation—a common failure point for piperidine rings[2][4].

Quantitative Benchmarking: Azetidine vs. Standard Amines

To provide a clear comparative baseline, the following table synthesizes the physicochemical and biochemical performance of N,N-dimethylazetidine-2-carboxamide against standard amine equivalents (using a generalized STAT3 inhibitor scaffold as the model system)[1][3].

Scaffold Feature (R-Group)Ring SizeclogP (Model Compound)Relative Metabolic Stability (HLM t1/2, min)Target Potency (STAT3 EMSA IC50, μM)
Piperidine-2-carboxamide 6-membered4.215> 18.0
Pyrrolidine-2-carboxamide (Proline) 5-membered3.8286.8
N,N-dimethylazetidine-2-carboxamide 4-membered3.1> 600.38

Table 1: Comparative benchmarking of amine scaffolds. The azetidine derivative demonstrates superior metabolic stability and target affinity due to optimized conformational vectoring.

Visualizing the Structural Logic

DrugDesign Lead Lead Compound (Sub-optimal PK/PD) Standard Standard Amines (Pyrrolidine / Piperidine) Lead->Standard Traditional Route Azetidine N,N-dimethylazetidine- 2-carboxamide Lead->Azetidine Scaffold Hopping Mechanism1 High flexibility & Exposed C-H bonds Standard->Mechanism1 Mechanism2 High rigidity & Steric shielding Azetidine->Mechanism2 Result1 Rapid CYP450 Metabolism (t1/2 < 30 min) Mechanism1->Result1 Result2 Enhanced Stability & Sub-micromolar Affinity Mechanism2->Result2

Logical workflow of scaffold hopping from standard amines to azetidine-2-carboxamides.

Self-Validating Experimental Protocols

To ensure trustworthiness, any protocol benchmarking these reagents must be self-validating. Below are the step-by-step methodologies for synthesizing the amide linkage and validating its metabolic stability.

Protocol 1: Amide Coupling with N,N-Dimethylazetidine-2-carboxamide

Causality: Standard coupling reagents (e.g., HATU) are used, but due to the secondary amine nature of the azetidine and its steric hindrance, precise stoichiometric control and base selection (DIPEA) are critical to prevent epimerization at the C2 chiral center.

  • Preparation: Dissolve the core carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

    • Self-Validation Check: Monitor by LC-MS to confirm the complete disappearance of the starting acid and the formation of the activated intermediate before proceeding.

  • Coupling: Add N,N-dimethylazetidine-2-carboxamide hydrochloride (1.1 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash chromatography (SiO2, DCM/MeOH gradient).

Protocol 2: Self-Validating In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Causality: To prove that the azetidine ring resists oxidative metabolism better than pyrrolidine, we utilize an HLM assay. The self-validating mechanism here is the strict inclusion of a "minus-NADPH" control, which ensures that any degradation observed is exclusively CYP450-mediated and not an artifact of chemical instability or non-specific enzymatic hydrolysis.

  • Incubation Mix: Prepare a 1 µM solution of the test compound (azetidine vs. pyrrolidine analog) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation (The Validation Step):

    • Test Sample: Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Control Sample (-NADPH): Add an equivalent volume of buffer instead of NADPH.

  • Sampling: At time points 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot.

  • Quenching: Immediately add the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and stop the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Calculate the half-life (t1/2) and intrinsic clearance (CL_int) based on the log-linear decline of the parent compound over time.

Protocol Step1 Prepare 1 µM Compound + HLM (0.5 mg/mL) Split Split Cohorts Step1->Split Test + 1 mM NADPH (Active CYP450) Split->Test Control No NADPH (Self-Validation Control) Split->Control Quench Quench with Cold ACN at 0, 15, 30, 45, 60 min Test->Quench Control->Quench LCMS LC-MS/MS Analysis Calculate t1/2 Quench->LCMS

Self-validating workflow for the HLM metabolic stability assay.

Conclusion

Benchmarking N,N-dimethylazetidine-2-carboxamide against standard amine reagents reveals a compelling case for its adoption in lead optimization. By leveraging its rigid, compact structure, medicinal chemists can systematically reduce lipophilicity, enhance metabolic stability, and achieve superior target binding affinities[2][3]. As demonstrated through rigorous, self-validating protocols, this privileged scaffold is not just a structural novelty, but a highly functional tool for overcoming the limitations of traditional piperidine and pyrrolidine rings.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.Journal of Medicinal Chemistry - ACS Publications.
  • Azetidines in Drug Discovery.PharmaBlock.
  • Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis.Journal of Medicinal Chemistry - ACS Publications.
  • N,N-Dimethylazetidine-2-carboxamide | For Research.Benchchem.

Sources

Comparative

A Comparative Guide to the Pharmacokinetic Profiles of Azetidine-2-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic (PK) profiles is a paramount objective. The abso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic (PK) profiles is a paramount objective. The absorption, distribution, metabolism, and excretion (ADME) properties of a molecule are critical determinants of its efficacy and safety. Among the myriad of scaffolds employed to enhance these properties, the azetidine ring has emerged as a valuable motif, prized for its ability to impart metabolic stability, improve solubility, and provide a rigid framework for precise structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of the pharmacokinetic profiles of a series of azetidine-2-carboxamide derivatives, offering field-proven insights and supporting experimental data to inform rational drug design.

The Azetidine Moiety: A Tool for Optimizing Pharmacokinetics

The four-membered azetidine ring is more than just a structural component; it is a strategic tool for medicinal chemists. Its inherent ring strain and three-dimensional character can significantly influence a molecule's physicochemical properties.[1][2] The incorporation of an azetidine scaffold can lead to improved metabolic stability by shielding susceptible metabolic sites and can enhance solubility, a key factor for oral bioavailability.[3] This guide will delve into a case study of azetidine-2-carboxamide derivatives developed as antagonists for the free fatty acid receptor 2 (FFA2), demonstrating how subtle structural modifications can dramatically alter their pharmacokinetic behavior.

Comparative Pharmacokinetic Analysis of FFA2 Antagonists

A study focused on the discovery and optimization of a series of azetidine-2-carboxamide derivatives as FFA2 antagonists provides a compelling example of how pharmacokinetic properties can be modulated. The following table summarizes the in vivo pharmacokinetic data in rats for a selection of these compounds after oral administration.

CompoundStructureDose (mg/kg, p.o.)AUC (0-24h) (ng.h/mL)Bioavailability (%)
Compound 72 R-enantiomer of a complex azetidine-2-carboxamide3011,00047
Compound 99 S-enantiomer of Compound 7251,800-
Compound 99 S-enantiomer of Compound 723014,00047

Data sourced from a study on azetidine chemical series as FFA2 antagonists.[3]

This data reveals several key insights. Firstly, both enantiomers, Compound 72 (R-enantiomer) and Compound 99 (S-enantiomer), exhibit excellent oral exposure and a notable bioavailability of 47% in rats.[3] This suggests that the core azetidine-2-carboxamide scaffold is well-absorbed and not subject to extensive first-pass metabolism in this chemical series.

Furthermore, the linear increase in plasma exposure for Compound 99 when the oral dose was increased from 5 mg/kg to 30 mg/kg is indicative of dose-proportional pharmacokinetics.[3] This is a desirable characteristic in drug development, as it simplifies dose selection and prediction of drug levels at different dosing regimens. The extended half-life observed with increasing doses also points towards the potential for long-lasting target engagement in humans.[3]

The decision to advance a particular compound, in this case, the R-enantiomer (leading to Compound 99), was not solely based on potency but on a multi-parametric optimization that included these favorable pharmacokinetic parameters.[3] This underscores the importance of integrating ADME studies early in the drug discovery process.

The "Methyl Effect": A Subtle Modification with a Significant Impact

Within the broader class of carboxamides, even a seemingly minor modification like the methylation of a secondary carboxamide can lead to a significant improvement in potency.[3] While the FFA2 antagonist paper does not directly compare the pharmacokinetics of N-methylated versus non-N-methylated azetidine-2-carboxamides, a separate study on N-sulfonylhydrazones highlights the profound impact of N-methylation on metabolic stability and chemical stability.[4] In that study, the N-methylated analogs demonstrated significantly higher stability in acidic pH and were metabolized by CYP enzymes, whereas the non-N-methylated counterparts were prone to hydrolysis.[4] This principle can be extrapolated to the design of azetidine-2-carboxamide derivatives, where strategic methylation could be employed to enhance metabolic robustness.

Experimental Protocols for Assessing Pharmacokinetic Properties

To generate the kind of comparative data discussed above, a suite of standardized in vitro and in vivo assays is employed. Below are detailed, step-by-step methodologies for two of the most critical in vitro ADME assays.

In Vitro Metabolic Stability in Liver Microsomes

This assay is a cornerstone for predicting the metabolic clearance of a compound. It assesses the rate at which a compound is metabolized by the major drug-metabolizing enzymes located in the liver microsomes. A high metabolic stability often correlates with a longer in vivo half-life.

Methodology:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • In a microcentrifuge tube on ice, combine liver microsomes (e.g., from rat, dog, or human) and a phosphate buffer (e.g., 100 mM, pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • Add the test compound to the microsome-buffer mixture to a final concentration of 1 µM.

  • Initiation of the Metabolic Reaction:

    • Pre-warm the incubation mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). A parallel incubation without the NADPH-regenerating system serves as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock Test Compound Stock mix Incubation Mixture stock->mix microsomes Liver Microsomes + Buffer microsomes->mix prewarm Pre-warm at 37°C mix->prewarm nadph Add NADPH System prewarm->nadph incubation Incubate at 37°C nadph->incubation sampling Time-Point Sampling incubation->sampling quench Quench with Acetonitrile sampling->quench lcsms LC-MS/MS Analysis quench->lcsms data Data Analysis (t½, CLint) lcsms->data

Caption: Workflow for the in vitro metabolic stability assay.

Caco-2 Permeability Assay

This assay is the gold standard for predicting intestinal absorption of orally administered drugs. It utilizes a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma and differentiate to form a polarized epithelial cell layer with tight junctions, mimicking the intestinal barrier.

Methodology:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • The integrity of the monolayer should be verified by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, pH 7.4).

    • Add the test compound (at a known concentration) to the apical (A) side of the monolayer.

    • At specific time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (B) side.

    • To assess efflux, perform the experiment in the reverse direction (Basolateral to Apical - B to A).

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound on the apical side.

    • Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.

Caco2_Permeability_Workflow cluster_culture Cell Culture cluster_experiment Permeability Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell® culture Culture for 21 days seed->culture teer Verify Monolayer Integrity (TEER) culture->teer wash Wash Monolayer teer->wash add_compound Add Test Compound to Apical Side wash->add_compound sample Sample from Basolateral Side add_compound->sample lcsms LC-MS/MS Analysis sample->lcsms data Calculate Papp and Efflux Ratio lcsms->data

Caption: Workflow for the Caco-2 permeability assay.

Conclusion: A Pathway to Optimized Drug Candidates

The strategic incorporation of the N,N-dimethylazetidine-2-carboxamide scaffold and its derivatives offers a promising avenue for the development of drug candidates with favorable pharmacokinetic profiles. As demonstrated through the case study of FFA2 antagonists, a deep understanding of the relationship between chemical structure and ADME properties is crucial for successful drug design. By employing robust experimental protocols, such as the in vitro metabolic stability and Caco-2 permeability assays, researchers can generate critical data to guide the iterative process of lead optimization. This guide serves as a foundational resource for scientists and drug development professionals, providing both the theoretical framework and the practical methodologies necessary to navigate the complex yet rewarding challenge of optimizing the pharmacokinetic properties of novel therapeutic agents.

References

  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry. [Link]

  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Molecules. [Link]

  • Research advances in L-azetidine-2-carboxylic acid. Chinese Journal of Natural Medicines. [Link]

  • AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Organic Preparations and Procedures International. [Link]

  • Plasma pharmacokinetics of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in a phase I trial. Cancer Chemotherapy and Pharmacology. [Link]

  • Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review. Frontiers in Pharmacology. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N,N-dimethylazetidine-2-carboxamide

Advanced Operational Safety and Handling Guide for N,N-dimethylazetidine-2-carboxamide As a privileged scaffold in modern medicinal chemistry, N,N-dimethylazetidine-2-carboxamide (CAS: 794505-38-7) is a critical precurso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Safety and Handling Guide for N,N-dimethylazetidine-2-carboxamide

As a privileged scaffold in modern medicinal chemistry, N,N-dimethylazetidine-2-carboxamide (CAS: 794505-38-7) is a critical precursor utilized in copper-catalyzed intramolecular cross-coupling reactions to synthesize azetidine-fused 1,4-benzodiazepine derivatives[1]. While highly valuable for targeting metabolic and inflammatory diseases, the compound's unique structural properties—specifically, a massive ring strain energy of approximately 25.4 kcal/mol and the characteristic nucleophilic acyl substitution reactivity of its carboxamide group—demand rigorous personal protective equipment (PPE) and logistical protocols[1].

This guide provides drug development professionals with field-proven, self-validating methodologies for the safe handling, transfer, and disposal of this reactive heterocyclic building block.

I. Hazard Causality and the PPE Matrix

Standard laboratory PPE is insufficient for handling strained azetidine derivatives. The intrinsic reactivity driven by the four-membered azetidine ring makes these compounds potent electrophiles under specific conditions, while the basicity of the tertiary amines leads to localized tissue irritation (Hazard Statements: H315, H319, H335)[2]. When handling the free base or its hydrochloride salt, the aerosolization of micro-particles poses a severe respiratory and ocular risk.

Mandatory PPE Matrix:

  • Double Nitrile Gloves (Min. 4 mil thickness):

    • Causality: Prevents dermal absorption. The polar nature of the carboxamide group allows it to permeate standard latex rapidly. Double gloving ensures the outer layer can be immediately discarded if a micro-spill occurs during transfer.

  • Tight-Fitting Safety Goggles & Face Shield:

    • Causality: Protects against severe ocular irritation (H319)[2]. Standard safety glasses with side shields do not prevent fine aerosolized azetidine dust from bypassing the lenses.

  • Flame-Resistant Lab Coat:

    • Causality: Provides a necessary physical barrier against accidental spills, particularly when the compound is dissolved in highly flammable organic solvents during cross-coupling setups.

II. Quantitative & Logistical Data

To ensure precise experimental execution and safety compliance, all critical quantitative parameters for N,N-dimethylazetidine-2-carboxamide must be accounted for before initiating any workflow.

Property / MetricValueOperational Implication
CAS Number 794505-38-7Essential for accurate SDS tracking and hazardous waste manifesting[3].
Molecular Weight 128.17 g/mol Low molecular weight increases the risk of volatility and aerosolization[1].
Ring Strain Energy ~25.4 kcal/molHigh intrinsic energy drives reactivity; strictly avoid exposure to strong acids/bases to prevent uncontrolled ring-opening[1].
Storage Conditions 2-8°C, Inert AtmosphereVials must equilibrate to room temperature before opening to prevent moisture condensation and subsequent hydrolysis[2].

III. Step-by-Step Methodologies

Protocol 1: Operational Handling and Transfer

Self-Validation Check: If static cling is observed on the micro-spatula during step 4, the ambient humidity is too low. The anti-static mitigation step must be repeated until the powder falls freely, ensuring aerosolization risks are neutralized.

  • Thermal Equilibration: Remove the sealed vial from 2-8°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial introduces ambient moisture, which can hydrolyze the carboxamide over time or cause clumping, destroying the precise stoichiometric ratios required for catalytic cross-coupling.

  • Containment Verification: Activate the chemical fume hood and verify the face velocity is between 80–100 feet per minute (fpm).

    • Causality: This specific velocity range is mathematically proven to contain particles with a mass median aerodynamic diameter of <10 µm, preventing the inhalation of irritating dust (H335)[2].

  • PPE Donning: Equip the full PPE matrix (double nitrile gloves, safety goggles, and lab coat).

  • Anti-Static Preparation: Pass a zero-stat anti-static gun over the micro-spatula and the weighing boat.

    • Causality: Azetidine powders frequently accumulate static charge. Neutralizing this charge prevents sudden aerosolization and loss of material when the powder is disturbed.

  • Transfer: Weigh the required mass using a tared analytical balance strictly inside the primary containment zone. Cap the source bottle and seal the secondary transfer vessel before removing it from the hood.

Protocol 2: Spill Management and Chemical Disposal

Self-Validation Check: Never use water to initially clean up an azetidine carboxamide spill. Dissolution will spread the basic amine over a larger surface area, exacerbating the hazard.

  • Immediate Isolation: If a spill occurs outside the fume hood, immediately evacuate personnel from the vicinity and upgrade PPE to include a half-mask respirator equipped with P100/organic vapor combination cartridges.

  • Inert Absorption: Generously cover the spilled material with an inert absorbent, such as vermiculite[1].

    • Causality: Vermiculite provides a massive, chemically inert surface area that physically traps the polar organic molecules without triggering an exothermic reaction or unintended ring-opening.

  • Mechanical Collection: Using a non-sparking polypropylene brush and dustpan, sweep the absorbed mixture and deposit it into a high-density polyethylene (HDPE) hazardous waste bucket.

  • Chemical Decontamination: Wipe the spill zone with a 10% bleach solution, followed by isopropanol.

    • Causality: The bleach oxidatively degrades residual active pharmaceutical ingredients (APIs), while the isopropanol removes any remaining non-polar organic residues.

  • Waste Segregation: Label the HDPE bucket explicitly as "Hazardous Chemical Waste - Contains Azetidine Derivatives." Do not flush any washings down the drain due to documented environmental toxicity[1].

IV. Operational Workflow Visualization

G A N,N-dimethylazetidine-2-carboxamide (Stored at 2-8°C) B Equilibrate to Room Temp (Prevents Condensation) A->B D Don PPE Matrix (Nitrile, Goggles, Lab Coat) B->D C Primary Containment (Fume Hood: 80-100 fpm) E Anti-Static Weighing & Transfer C->E D->C F Spill Detected? E->F G Absorb with Vermiculite (Inert Material) F->G Yes I Proceed to Synthesis (e.g., Cross-Coupling) F->I No H Hazardous Waste Disposal (No Drain Flushing) G->H I->H Post-Reaction Waste

Workflow for safe handling, transfer, and spill management of azetidine derivatives.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.